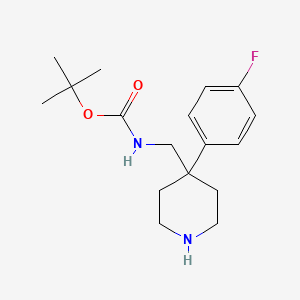

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperidine ring

Métodos De Preparación

The synthesis of tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 4-(4-fluorophenyl)piperidine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of tert-butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate. The compound has the following characteristics:

- Molecular Formula : C18H27FN2O2

- Molecular Weight : 322.42 g/mol

- CAS Number : 1707580-64-0

- Density : 1.081 g/cm³ (predicted)

- Boiling Point : 419.8 °C (predicted)

Neurological Disorders

One of the most promising applications of this compound lies in its potential use for treating neurological disorders such as Alzheimer's disease. Research indicates that compounds similar to this one can act as inhibitors of amyloid beta aggregation, a hallmark of Alzheimer's pathology.

Case Study: Amyloid Beta Inhibition

A study explored the effects of related compounds on astrocytes stimulated with amyloid beta 1−42. The findings suggested that certain derivatives could reduce oxidative stress markers and improve cell viability in vitro, indicating a protective effect against neurodegeneration . This suggests that this compound may exhibit similar neuroprotective properties.

Cancer Treatment

The compound's structural features also make it a candidate for cancer therapy. The incorporation of fluorine into organic molecules has been shown to enhance the potency and selectivity of anticancer agents.

Chemical Building Block in Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to modify biological activity through structural changes allows chemists to design new drugs with enhanced efficacy.

Synthetic Applications

The compound can be utilized in synthesizing more complex molecules through various reactions, including:

- Amide Formation : Reacting with carboxylic acids to form amides, which are crucial in drug design.

- N-Alkylation : Modifying the piperidine ring for improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

tert-Butyl methyl(piperidin-4-yl)carbamate: Another related compound used in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate (CAS No. 1707580-64-0) is a synthetic compound belonging to the carbamate class, characterized by a tert-butyl group, a piperidine ring, and a fluorophenyl moiety. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H25FN2O2, with a molecular weight of 294.36 g/mol. The compound features a piperidine ring that is crucial for its biological interactions, and the fluorophenyl group may enhance its pharmacological properties through electronic effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antibacterial Activity : Preliminary studies suggest that this compound could possess antibacterial properties, possibly by disrupting the bacterial cytoplasmic membrane, leading to membrane potential dissipation .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms, which is common among carbamate derivatives.

- Modulation of Cell Signaling : There is evidence that it may influence cellular signaling pathways, possibly affecting gene expression and protein interactions .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies in Cancer Research

Recent investigations into the anticancer potential of this compound have highlighted its role as a small molecule inhibitor in targeting programmed cell death protein 1 (PD-1)/programmed cell death ligand 1 (PD-L1) interactions. This pathway is critical in cancer immunotherapy, where blocking PD-L1 can enhance T-cell responses against tumors.

One study evaluated the compound's efficacy in preclinical models of cancer. The results demonstrated that treatment with this compound led to reduced tumor growth and improved survival rates in mice bearing PD-L1 expressing tumors .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate , this compound shows distinct advantages in terms of potency and selectivity for specific biological targets.

| Compound | Biological Activity | Potency |

|---|---|---|

| This compound | Antimicrobial, PD-L1 inhibitor | High |

| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Targeted protein degradation | Moderate |

This comparative analysis underscores the potential of this compound as a versatile scaffold for drug development .

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is essential. Ongoing studies aim to elucidate its mechanism of action at the molecular level and explore its therapeutic applications in infectious diseases and cancer treatment.

Propiedades

IUPAC Name |

tert-butyl N-[[4-(4-fluorophenyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-4-6-14(18)7-5-13/h4-7,19H,8-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXPLRDZOFGQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.